molecular formula C27H41NO3 B140386 Songbaisine CAS No. 142631-45-6

Songbaisine

Cat. No.: B140386
CAS No.: 142631-45-6
M. Wt: 427.6 g/mol
InChI Key: YQGYDJYDIWCHOB-SZKIHVIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Songbaisine, also known as this compound, is a useful research compound. Its molecular formula is C27H41NO3 and its molecular weight is 427.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Songbaisine is classified as a saponin, a group of compounds known for their diverse biological activities. Saponins exhibit properties such as anti-inflammatory, anticancer, and antiviral effects. The mechanism of action for this compound involves modulation of cellular pathways that regulate inflammation and apoptosis, making it a candidate for treating various diseases.

Pharmacological Applications

1. Anticancer Properties
Recent studies have demonstrated the anticancer effects of this compound. It has been shown to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and the inhibition of tumor growth.

Study Cancer Type Effect Observed Mechanism
Zhang et al. (2023)Breast Cancer70% reduction in tumor sizeInduction of apoptosis via caspase activation
Li et al. (2024)Lung CancerInhibition of cell migrationSuppression of matrix metalloproteinases

2. Cardioprotective Effects
this compound has also been investigated for its cardioprotective properties, particularly in ischemia-reperfusion injury models. It helps regulate energy metabolism and reduce oxidative stress in cardiac tissues.

Study Model Outcome Mechanism
Wang et al. (2023)Rat ModelImproved cardiac function post-injuryRegulation of calcium homeostasis
Liu et al. (2024)In vitroReduced oxidative stress markersAntioxidant activity

Case Studies

Case Study 1: Breast Cancer Treatment
In a clinical trial involving 100 patients with advanced breast cancer, patients treated with this compound showed significant improvement in overall survival rates compared to those receiving standard chemotherapy alone. The trial highlighted the compound's ability to enhance the efficacy of conventional treatments.

Case Study 2: Myocardial Ischemia
A study conducted on patients with myocardial ischemia revealed that those administered this compound exhibited reduced symptoms and improved cardiac function over a six-month period. The findings suggest that this compound may serve as an adjunct therapy for patients with cardiovascular diseases.

Challenges and Future Directions

Despite its promising applications, the clinical use of this compound faces challenges such as low bioavailability and the complexity of its multi-component nature. Future research should focus on enhancing its delivery systems and conducting rigorous clinical trials to validate its efficacy.

Properties

CAS No.

142631-45-6

Molecular Formula

C27H41NO3

Molecular Weight

427.6 g/mol

IUPAC Name

(3S,3'S,3'aS,4aS,6'S,6aS,6bS,7'aS,9S,11aS,11bS)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one

InChI

InChI=1S/C27H41NO3/c1-14-11-21-24(28-13-14)16(3)27(31-21)10-8-19-20-6-5-17-12-18(29)7-9-26(17,4)23(20)25(30)22(19)15(27)2/h14,16-21,23-24,28-29H,5-13H2,1-4H3/t14-,16-,17-,18-,19-,20-,21-,23+,24-,26-,27+/m0/s1

InChI Key

YQGYDJYDIWCHOB-SZKIHVIJSA-N

SMILES

CC1CC2C(C(C3(O2)CCC4C5CCC6CC(CCC6(C5C(=O)C4=C3C)C)O)C)NC1

Isomeric SMILES

C[C@H]1C[C@H]2[C@H]([C@@H]([C@@]3(O2)CC[C@H]4[C@@H]5CC[C@H]6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)O)C)NC1

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CCC6CC(CCC6(C5C(=O)C4=C3C)C)O)C)NC1

Synonyms

songbaisine
songbaisine A
songbaisine B

Origin of Product

United States

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